Ro15-4513

Description

Historical Context of Imidazobenzodiazepines in Receptor Research

Imidazobenzodiazepines are a class of compounds structurally related to benzodiazepines, characterized by the fusion of an imidazole (B134444) ring to the benzodiazepine (B76468) core. mims.comnih.govontosight.ai The development of these compounds has been instrumental in understanding the benzodiazepine binding site on the GABA A receptor. Early research with imidazobenzodiazepines, such as the neutral antagonist flumazenil (B1672878) (Ro 15-1788), helped to define the characteristics of this binding site and differentiate the effects of various ligands. wikipedia.orgnih.govfishersci.cafishersci.catandfonline.comnih.gov These studies paved the way for the investigation of compounds with diverse efficacies at the benzodiazepine receptor, including partial agonists, antagonists, and inverse agonists.

Ro 15-4513 as a Research Tool in GABA A Receptor Studies

Ro 15-4513 has been widely utilized as a pharmacological tool to probe the intricacies of GABA A receptor function and modulation. wikipedia.orgCurrent time information in Washington, DC, US.nih.govtocris.com Its distinct properties have made it particularly valuable in differentiating receptor subtypes and investigating allosteric modulation.

Upon its discovery, Ro 15-4513 was characterized as a high-affinity ligand for the benzodiazepine receptor. nih.govCurrent time information in Washington, DC, US.tocris.comrndsystems.com Binding studies revealed its affinity for both diazepam-sensitive (DS) and diazepam-insensitive (DI) benzodiazepine receptors. tocris.comrndsystems.com

| Receptor Type | Ki (nM) |

| Diazepam-Sensitive (DS) | 5.3 |

| Diazepam-Insensitive (DI) | 3.1 |

This initial characterization highlighted its potential as a tool to investigate the heterogeneity of benzodiazepine binding sites within the GABA A receptor complex. tocris.comrndsystems.comnih.gov

One of the most significant applications of Ro 15-4513 has been in the study of ethanol's effects on the central nervous system. wikipedia.orgCurrent time information in Washington, DC, US.cenmed.com Ro 15-4513 was found to antagonize several behavioral and neurochemical effects of ethanol (B145695) in animal models, including sedation and motor incoordination. nih.govncats.ioncats.iotocris.comrndsystems.comfrontiersin.orgcore.ac.ukbiocrick.commedchemexpress.comnih.gov This observation led to the hypothesis that ethanol might exert some of its effects by interacting with the GABA A receptor, potentially at or near the benzodiazepine binding site or at specific ethanol-sensitive sites. wikipedia.orgfrontiersin.orgnih.govfrontiersin.orgcore.ac.uk

Research using Ro 15-4513 has explored the potential for a common binding pocket between ethanol and this imidazobenzodiazepine, particularly on certain GABA A receptor subtypes like those containing α4/α6 and δ subunits. wikipedia.orgnih.govfrontiersin.orgcore.ac.uk While the exact mechanism remains a subject of ongoing research, Ro 15-4513 has been an indispensable tool in this area, helping to delineate the complex interplay between ethanol and GABAergic signaling. wikipedia.orgfrontiersin.orgnih.govfrontiersin.orgcore.ac.uk Studies have shown that Ro 15-4513 can reverse ethanol-induced sedation through action on γ2 subunit-dependent benzodiazepine sites. frontiersin.org Furthermore, research using α4 subunit knockout mice indicated that α4-containing GABA A receptors are required for Ro 15-4513 to antagonize ethanol-induced motor incoordination and hypnosis. frontiersin.orgcore.ac.uk

Classification within Benzodiazepine Receptor Ligands

Ro 15-4513 is classified based on its functional effects at the GABA A receptor complex.

Ro 15-4513 acts primarily as a partial inverse agonist at most diazepam-sensitive GABA A receptors, including those containing α1, α2, α3, and α5 subunits. wikipedia.orgnih.govncats.ioncats.iomims.comCurrent time information in Washington, DC, US.rndsystems.combiocrick.com Inverse agonists reduce the basal activity of the receptor in the absence of an agonist, exerting effects opposite to those of full agonists like diazepam. tandfonline.com As a partial inverse agonist, Ro 15-4513 has a lower efficacy compared to full inverse agonists. nih.govtandfonline.com

However, its activity profile is not uniform across all GABA A receptor subtypes. At diazepam-insensitive receptors containing α4 and α6 subunits, Ro 15-4513 has been reported to display partial agonism or act as a potent allosteric modulator. frontiersin.orgtocris.comrndsystems.combiocrick.comscbt.com This differential activity underscores the importance of receptor subunit composition in determining ligand efficacy. nih.gov

Comparing Ro 15-4513 with neutral antagonists like flumazenil (Ro 15-1788) highlights their distinct pharmacological actions. wikipedia.orgfishersci.canih.gov Flumazenil is a competitive antagonist at the benzodiazepine binding site, meaning it blocks the effects of both agonists and inverse agonists without significantly affecting receptor activity on its own. mims.comnih.govfishersci.cafishersci.catandfonline.com It is clinically used to reverse benzodiazepine overdose. mims.comnih.gov

In contrast, Ro 15-4513, as a partial inverse agonist, actively reduces GABA A receptor function, leading to effects such as anxiogenesis and proconvulsant activity at higher doses. ncats.iotocris.comrndsystems.comsigmaaldrich.com While flumazenil can reverse the effects of benzodiazepine agonists, Ro 15-4513's interaction with ethanol and its subtype-specific partial agonism differentiate its pharmacological profile significantly from that of a neutral antagonist. wikipedia.orgnih.govfrontiersin.orgnih.govfrontiersin.orgcore.ac.ukbiocrick.com Studies have shown that flumazenil can reverse the inverse agonistic effects of Ro 15-4513, further illustrating their distinct roles at the benzodiazepine site. nih.govnih.gov

Structure

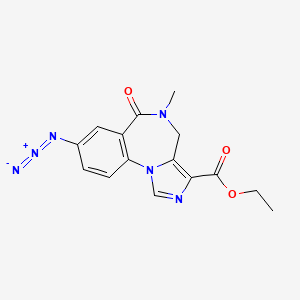

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 8-azido-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O3/c1-3-24-15(23)13-12-7-20(2)14(22)10-6-9(18-19-16)4-5-11(10)21(12)8-17-13/h4-6,8H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSOJZTUTOQNIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)N=[N+]=[N-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80238763 | |

| Record name | Ro 15-4513 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or beige solid; [Sigma-Aldrich MSDS] | |

| Record name | Ro 15-4513 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17121 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

91917-65-6 | |

| Record name | Ethyl 8-azido-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91917-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro 15-4513 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091917656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ro 15-4513 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RO-15-4513 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5XGL82O5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Action at the Gabaa Receptor Complex

Differential Modulation of GABAA Receptor Subtypes

Ro 15-4513 exhibits distinct pharmacological profiles depending on the subunit composition of the GABAA receptor. rndsystems.comtocris.com

Partial Inverse Agonism at Diazepam-Sensitive (DS) α1, α2, α3, and α5 Subunit-Containing GABAA Receptors

At GABAA receptors containing α1, α2, α3, and α5 subunits, which are typically sensitive to diazepam, Ro 15-4513 functions as a partial inverse agonist. rndsystems.combio-techne.comtocris.com This means it binds to the benzodiazepine (B76468) site and reduces the effect of GABA, but to a lesser extent than a full inverse agonist. tandfonline.com Studies using recombinant receptors have demonstrated this partial inverse agonism at these subtypes. rndsystems.combio-techne.comtocris.com

Partial Agonism at Diazepam-Insensitive (DI) α4 and α6 Subunit-Containing GABAA Receptors

In contrast to its effects on diazepam-sensitive receptors, Ro 15-4513 acts as a partial agonist at GABAA receptors containing α4 and α6 subunits, which are generally insensitive to classical benzodiazepines like diazepam. rndsystems.combio-techne.comtocris.com Research on recombinant α4β2γ2 and α6β2γ2 receptors has shown that Ro 15-4513 potentiates GABA-evoked responses in a dose-dependent manner, indicating partial agonistic activity at these subtypes. nih.gov This potentiation by Ro 15-4513 has been observed over a concentration range of 0.1-10 µM. nih.gov

Subunit Specificity of Ro 15-4513 Binding

The binding profile of Ro 15-4513 is influenced by the specific subunits present in the GABAA receptor complex.

Affinity for γ2 Subunit-Dependent Benzodiazepine Binding Sites

Ro 15-4513 binds to benzodiazepine binding sites that are dependent on the presence of the γ2 subunit, regardless of the α or β subunit variants. frontiersin.org These sites are the established benzodiazepine binding sites on GABAA receptors. frontiersin.org Studies using a mouse line with a point mutation in the γ2 subunit (γ2I77) that reduces the affinity of benzodiazepine sites for Ro 15-4513 showed a significant reduction in high-affinity [³H]Ro 15-4513 binding in brain regions like the caudate-putamen and septal areas compared to wildtype mice. frontiersin.orgresearchgate.net This highlights the importance of the γ2 subunit for high-affinity binding of Ro 15-4513 at these sites. While γ3 subunit-containing receptors can bind [³H]Ro 15-4513 with high to moderate affinity, γ1 subunit-containing receptors may not bind this ligand with high affinity or have low efficacy. frontiersin.orgnih.gov

Interaction with α4-Containing GABAA Receptors

Ro 15-4513 interacts with GABAA receptors containing the α4 subunit. These receptors, particularly those also containing δ subunits (α4βδ), have been shown to bind Ro 15-4513 with low nanomolar affinity. frontiersin.org Competitive binding studies have revealed that ethanol (B145695) can competitively inhibit the binding of Ro 15-4513 to α4/6β3δ GABAA receptors. frontiersin.orgfrontiersin.orgnih.gov Functionally, Ro 15-4513 has been shown to potentiate the GABA responses of α4β2γ2 receptor subtypes. nih.gov The interaction with α4-containing receptors appears to be significant for some of the pharmacological effects of Ro 15-4513. frontiersin.org

Interaction with δ Subunit-Containing GABAA Receptors

GABAA receptors containing the δ subunit are primarily found in extrasynaptic or perisynaptic regions and are involved in tonic inhibition. mdpi.com These receptors often consist of α4 or α6 subunits in combination with β and δ subunits (e.g., α4βδ and α6βδ). mdpi.com While the classical benzodiazepine binding site is located between α and γ subunits, studies have explored the interaction of Ro 15-4513 with δ subunit-containing receptors.

Some research suggests that Ro 15-4513 has high affinity for GABAA receptors containing the α6 subunit, which are abundant in the cerebellum. scbt.comunipa.it Its binding has been observed in α6-rich brain structures like the cerebellum and is significantly reduced in α6 null mice. unipa.it Molecular docking analysis has proposed that Ro 15-4513 may compete with ethanol for a binding pocket involving the α6 subunit. unipa.it

However, the evidence for a direct interaction of Ro 15-4513 with δ subunit-containing receptors and its competition with ethanol at this site is not entirely conclusive. Some studies have failed to detect high-affinity Ro 15-4513 binding to recombinant α4/α6δ receptors or to cerebellar sections containing native α6δ receptors under certain conditions. frontiersin.orgnih.gov Furthermore, the antagonism of ethanol-induced sedation by Ro 15-4513 was reported to be unaffected in δ subunit knockout mice, suggesting that δ subunit-containing receptors may not be essential for this particular effect of Ro 15-4513. researchgate.netnih.govdoaj.org

Allosteric Modulation of GABAA Receptor Function

Ro 15-4513 acts as an allosteric modulator at the GABAA receptor, meaning it binds to a site distinct from the primary neurotransmitter (GABA) binding site and influences the receptor's function. portico.orgencyclopedia.pub Its interaction with the receptor complex alters the effect of GABA on chloride ion flux. nih.govencyclopedia.pub

Ro 15-4513 is generally characterized as a partial inverse agonist at benzodiazepine-sensitive GABAA receptors, particularly those containing α1, α2, α3, and α5 subunits. nih.govtocris.comnih.gov Inverse agonists exert effects opposite to those of agonists, effectively reducing the activity of the receptor in the absence of GABA or decreasing the potentiating effect of GABA. portico.org This negative allosteric modulation at the benzodiazepine site is thought to contribute to some of its observed effects. nih.govtandfonline.comresearchgate.net

Studies have shown that Ro 15-4513 can reverse the central nervous depressant effects of substances like diazepam, phenobarbitone, and ethanol, which are positive modulators of GABAA receptors. nih.gov This antagonistic effect is mediated through its inverse agonistic property at the benzodiazepine receptor and can be blocked by the neutral benzodiazepine receptor antagonist flumazenil (B1672878). nih.gov

However, the efficacy of Ro 15-4513 as a negative allosteric modulator can vary depending on the specific receptor subunit composition. While it acts as a partial inverse agonist at many subtypes, it has been reported to display partial agonism at diazepam-insensitive α4- and α6-containing GABAA receptors. tocris.com This highlights the complexity of its interaction profile across different receptor subtypes.

The primary function of the GABAA receptor is to mediate the influx of chloride ions into the neuron, leading to hyperpolarization and inhibition of neuronal firing. nih.govconicet.gov.arportico.org Compounds that modulate GABAA receptor function, including Ro 15-4513, influence this chloride ion flux. nih.govencyclopedia.pub

As a partial inverse agonist, Ro 15-4513 reduces the receptor activation by GABA, thereby decreasing the GABA-induced chloride ion flux. tandfonline.com This is in contrast to positive allosteric modulators like benzodiazepine agonists, which enhance chloride flux. conicet.gov.arportico.org Research has demonstrated that Ro 15-4513 can antagonize the in vitro actions of ethanol in potentiating GABA receptor-mediated chloride ion flux. nih.gov

Electrophysiological studies have provided direct evidence of Ro 15-4513's influence on chloride currents. For instance, in studies using Xenopus oocytes expressing human homomeric GABAAρ1 receptors, Ro 15-4513 was found to induce mild inhibitory actions on GABA-evoked chloride currents. conicet.gov.ar The ability of Ro 15-4513 to reduce chloride flux is a key aspect of its mechanism as a negative modulator. tandfonline.com

Photoaffinity Labeling and Receptor Protein Identification

Photoaffinity labeling is a technique used to identify the binding sites of ligands on receptor proteins. This method involves using a ligand that contains a photoreactive group, which, upon irradiation with light, forms a covalent bond with amino acid residues in close proximity to the binding site. nih.govnih.gov Radiolabeled ligands, such as tritiated ([³H]) Ro 15-4513, are often used in this technique to allow for the detection and identification of the labeled protein components. nih.govnih.gov

Ro 15-4513 has been utilized as a photoaffinity label to investigate the benzodiazepine binding site on GABAA receptors. nih.govnih.govpsu.edu Studies using [³H]Ro 15-4513 have helped to identify the specific subunits and even individual amino acid residues that constitute or are located near its binding site. nih.govnih.govmeduniwien.ac.at

Research using bovine brain GABAA receptors and protein cleavage techniques has shown that [³H]Ro 15-4513 photoincorporates into the α subunit. nih.gov Specifically, the site of incorporation was localized to a region between the end of the first transmembrane domain and the beginning of the third transmembrane domain (residues 247-289). nih.gov This region was suggested to be part of a unique recognition domain for inverse agonists. nih.gov

Studies with human recombinant GABAA receptor subtypes have also employed photoaffinity labeling with [³H]Ro 15-4513. nih.gov These experiments indicated that in α1 subunit-containing receptors, the label incorporates into a region of the α1 subunit between residue 104 and the C-terminus. nih.gov In α6-containing receptors, photolabeling with [³H]Ro 15-4513 resulted in incorporation into the α6 subunit and potentially the γ2 subunit, with the incorporation in the α6 subunit occurring between residue 125 and the C-terminal. nih.gov These findings suggest that the recognition sites for inverse agonists like Ro 15-4513 may occur within distinct domains of the GABAA receptor compared to agonists like flunitrazepam. nih.gov

Photoaffinity labeling with Ro 15-4513 has been a valuable tool in elucidating the structural basis of ligand binding and allosteric modulation at the GABAA receptor complex. nih.govnih.govpsu.edu

Ro 15 4513 and Ethanol Interaction: Neurobiological Investigations

Antagonism of Ethanol-Induced Effects

Ro 15-4513 has been shown to antagonize a range of effects induced by ethanol (B145695), from sedation and motor incoordination to anxiety reduction and memory impairment. frontiersin.org However, its efficacy is not uniform across all of ethanol's actions.

Reversal of Ethanol-Induced Sedation and Motor Incoordination

Ro 15-4513 effectively reverses the sedative and motor-impairing effects of ethanol. scienceopen.comresearchgate.net Studies in mice have demonstrated that Ro 15-4513 can abolish the reduction in locomotor activity caused by light sedation from ethanol. scienceopen.comresearchgate.netfrontiersin.org For instance, co-administration of Ro 15-4513 with ethanol completely inhibited the ethanol-induced decrease in total locomotor activity. frontiersin.org This antagonistic effect is also observed in motor coordination tasks, where Ro 15-4513 has been shown to attenuate and almost completely reverse the motor impairment caused by acute ethanol administration. nih.gov Research involving direct microinjections of Ro 15-4513 into the cerebellum, a key brain region for motor control, confirmed its ability to dose-dependently attenuate ethanol-induced motor incoordination. nih.govnih.gov

Interactive Table: Effect of Ro 15-4513 on Ethanol-Induced Motor Ataxia in Mice

| Treatment Group | Genotype | Performance on Rotarod (relative to baseline) |

|---|---|---|

| Ethanol + Vehicle | Wildtype | Decreased |

| Ethanol + Ro 15-4513 | Wildtype | Improved |

| Ethanol + Vehicle | α4 KO | Decreased |

| Ethanol + Ro 15-4513 | α4 KO | No significant improvement |

This table illustrates that Ro 15-4513 antagonizes ethanol-induced motor ataxia in wildtype mice, but this effect is absent in mice lacking the α4 subunit of the GABAA receptor, highlighting the role of this specific subunit in the antagonistic action. frontiersin.org

Antagonism of Ethanol's Anxiolytic Effects

The interaction between Ro 15-4513 and the anxiolytic (anxiety-reducing) effects of ethanol is complex. Some studies have shown that Ro 15-4513 can dose-dependently antagonize the anxiolytic effects of ethanol in nonshock conflict tasks. nih.gov This antagonism was observed at doses of Ro 15-4513 that did not, on their own, produce anxiogenic (anxiety-producing) effects, suggesting a non-additive interaction. nih.gov However, other studies using different behavioral tests, such as the elevated plus-maze, found that the anxiolytic effects of ethanol were insensitive to Ro 15-4513. scienceopen.comresearchgate.netfrontiersin.org It has been suggested that the antagonistic properties of Ro 15-4513 against ethanol's disinhibitory actions might be related to its own intrinsic anxiogenic or depressive properties, depending on the dose. nih.gov

Effects on Ethanol-Induced Amnesia

Research indicates that Ro 15-4513 can reverse the amnesic effects of ethanol. nih.gov In studies using a passive avoidance task in mice, pre-training administration of ethanol significantly impaired memory retention. nih.govscispace.com However, the administration of Ro 15-4513 significantly improved retention in these ethanol-treated mice. nih.govscispace.com This anti-amnesic effect appears to be mediated by benzodiazepine (B76468) receptors, as it was completely blocked by the benzodiazepine antagonist Ro 15-1788 (Flumazenil). nih.gov

Limitations in Reversing Hypothermic and Lethal Effects of Ethanol

Despite its efficacy in counteracting some of ethanol's effects, Ro 15-4513 has limitations. It does not appear to reverse the hypothermic (body temperature lowering) or lethal effects of ethanol. frontiersin.org Studies have shown that while Ro 15-4513 antagonized the hypnotic effects of ethanol, it did not affect ethanol-induced hypothermia under the same experimental conditions. nih.gov Furthermore, investigations into the protective effects of Ro 15-4513 against lethal doses of ethanol in rats found that it offered no protection against ethanol-induced lethality. nih.gov

Subunit-Specific Mechanisms of Ethanol Antagonism

The antagonistic actions of Ro 15-4513 against ethanol are mediated through specific subunits of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.

Role of γ2 Subunit-Dependent Benzodiazepine Sites in Sedation Reversal

The reversal of ethanol-induced sedation by Ro 15-4513 is dependent on the presence of the γ2 subunit of the GABA-A receptor. scienceopen.comresearchgate.netfrontiersin.org Studies using genetically modified mice have been crucial in elucidating this mechanism. In mice with a point mutation in the γ2 subunit (γ2I77 mice), which significantly reduces the affinity of benzodiazepine sites for Ro 15-4513, the sedative effects of ethanol were no longer antagonized by the compound. scienceopen.comresearchgate.netfrontiersin.org In contrast, in wildtype mice with intact γ2 subunits, Ro 15-4513 effectively reversed ethanol-induced sedation. researchgate.netfrontiersin.org This indicates that the classic benzodiazepine binding site on the γ2 subunit is essential for Ro 15-4513's ability to counteract ethanol-induced sedation. scienceopen.comresearchgate.netfrontiersin.org

Interactive Table: Reversal of Ethanol-Induced Sedation by Ro 15-4513 in Different Mouse Genotypes

| Mouse Genotype | Treatment | Effect on Locomotor Activity | Reversal of Sedation by Ro 15-4513 |

|---|---|---|---|

| Wildtype (γ2F77) | Ethanol | Decreased | Yes |

| Knock-in (γ2I77) | Ethanol | Decreased | No |

This table summarizes the findings that Ro 15-4513 reverses ethanol-induced reduction in locomotor activity in wildtype mice but not in knock-in mice with a mutated γ2 subunit, demonstrating the critical role of the γ2 subunit-dependent benzodiazepine site. researchgate.net

Involvement of α4-Containing GABAAReceptors in Motor Incoordination and Hypnosis Antagonism

The antagonism of ethanol's effects by Ro 15-4513 is significantly mediated by its interaction with specific subtypes of γ-aminobutyric acid type A (GABAA) receptors, particularly those containing the α4 subunit. nih.govnih.gov Research utilizing knockout (KO) mice, genetically engineered to lack the α4 subunit, has been pivotal in elucidating this mechanism. nih.govnih.gov

In studies examining motor incoordination using rotarod assays, wildtype (WT) mice treated with ethanol showed significant motor impairment. nih.govnih.gov The subsequent administration of Ro 15-4513 robustly antagonized this ethanol-induced ataxia in WT mice. nih.govnih.gov However, in α4 KO mice, Ro 15-4513 was completely ineffective at reversing the motor incoordination caused by ethanol. nih.govnih.gov This stark difference highlights that the α4-containing GABAA receptors are a necessary component for Ro 15-4513 to exert its antagonistic effects on ethanol-induced motor ataxia. nih.gov

| Genotype | Treatment | Outcome | Reference |

|---|---|---|---|

| WT | Ethanol + Ro 15-4513 | Robust antagonism of motor ataxia | nih.govnih.gov |

| α4 KO | Ethanol + Ro 15-4513 | No antagonism of motor ataxia | nih.govnih.gov |

Investigation of δ Subunit-Containing GABAAReceptors in Ethanol Antagonism

The role of the δ (delta) subunit of GABAA receptors in the antagonistic action of Ro 15-4513 against ethanol has been a subject of intense investigation, yielding complex findings. nih.govpnas.org Some biochemical and pharmacological evidence initially suggested that the effects of ethanol and its antagonists like Ro 15-4513 are mediated through overlapping binding sites specifically on α4/δ-containing GABAA receptors. nih.gov These extrasynaptic receptors are known to be highly sensitive to low, intoxicating concentrations of ethanol. nih.govpnas.org

However, behavioral studies using δ subunit knockout (δ-/-) mice have challenged the necessity of this subunit for some of Ro 15-4513's anti-ethanol effects. nih.govscienceopen.com Research has shown that the antagonism of ethanol-induced sedation (measured by locomotor activity in an open-field test) by Ro 15-4513 was unaffected in mice lacking the δ subunit. nih.govscienceopen.com Similarly, Ro 15-4513 was still able to shorten the duration of ethanol-induced loss of righting reflex in δ-/- mice, much like it did in their wildtype counterparts. nih.gov These findings indicate that δ subunit-containing GABAA receptors are dispensable for Ro 15-4513 to antagonize certain sedative and hypnotic effects of ethanol. nih.gov This suggests that while δ-containing receptors are a key site for low-concentration ethanol action, the antagonistic properties of Ro 15-4513 may also involve other receptor subtypes, such as those containing the γ2 subunit. nih.govscienceopen.com

Non-Selective Antagonism of CNS Depressants

Ro 15-4513 exhibits a broader profile of action than being a mere ethanol antagonist; it acts as a partial inverse agonist at benzodiazepine receptors and can reverse the effects of various central nervous system (CNS) depressants. nih.govnih.gov Its mechanism involves reducing the efficacy of GABA, the primary inhibitory neurotransmitter in the brain. nih.gov This property allows it to counteract the effects of drugs that enhance GABAergic transmission, such as barbiturates and benzodiazepines. nih.govnih.gov

Ro 15-4513 has been shown to partially reverse the central nervous depressant effects of barbiturates like phenobarbital (B1680315) and pentobarbital (B6593769). nih.govnih.govnih.gov In animal models, Ro 15-4513 can antagonize the motor impairment induced by pentobarbital, although this effect may be less pronounced compared to its antagonism of ethanol. nih.govnih.gov For instance, one study found that antagonism of pentobarbital-induced motor impairment was only observed at higher doses of Ro 15-4513, whereas lower doses that were effective against ethanol had no effect on the pentobarbital dose-effect curve. nih.gov Similarly, Ro 15-4513 did not significantly alter the hypnotic effects (sleep time) induced by pentobarbital, in contrast to its clear effect on ethanol-induced hypnosis. nih.gov The interaction is understood to be a result of Ro 15-4513's inverse agonistic properties at the benzodiazepine receptor, a distinct site from where barbiturates act to enhance GABAA receptor function. nih.gov

The antagonistic relationship between Ro 15-4513 and benzodiazepines like diazepam is well-established. nih.govnih.gov As a partial inverse agonist at the benzodiazepine receptor, Ro 15-4513 effectively reverses the CNS depressant effects of classical benzodiazepine agonists. nih.govnih.gov In behavioral tests, the exploratory activity of mice, when reduced by higher doses of diazepam, is antagonized by Ro 15-4513. nih.gov This full antagonism is a consistent finding across various experimental models and is a direct consequence of Ro 15-4513's action at the benzodiazepine binding site on the GABAA receptor complex. nih.govnih.gov

Ethanol Binding Sites and Ro 15-4513 Competition

A significant area of research has focused on the direct molecular interaction between ethanol and Ro 15-4513 at the GABAA receptor. pnas.orgfrontiersin.org Compelling evidence suggests that ethanol and Ro 15-4513 compete for a common or overlapping binding site on specific, highly ethanol-sensitive GABAA receptor subtypes, namely those composed of α4/6β3δ subunits. pnas.orgnih.govresearchgate.net

Binding studies using radiolabeled [³H]Ro 15-4513 on recombinant and native δ subunit-containing receptors have been particularly insightful. pnas.orgnih.gov These experiments demonstrated that ethanol inhibits the binding of [³H]Ro 15-4513 with a high affinity (Ki of approximately 8-12 mM), which corresponds to physiologically relevant, intoxicating concentrations. pnas.orgnih.govresearchgate.net Kinetic analysis of this interaction strongly indicates a direct competitive binding mechanism, meaning that ethanol and Ro 15-4513 occupy a mutually exclusive binding site. pnas.orgnih.gov This competitive interaction is specific, as ethanol does not inhibit [³H]Ro 15-4513 binding to GABAA receptors that lack the δ subunit and instead contain a γ2 subunit (e.g., α4β3γ2). pnas.org This provides a molecular basis for the behavioral antagonism, suggesting that Ro 15-4513 reverses ethanol's effects by directly displacing it from its binding site on these specific, extrasynaptic GABAA receptors. pnas.orgnih.gov

| GABAA Receptor Subtype | Interaction | Ethanol Inhibition of [³H]Ro 15-4513 Binding | Reference |

|---|---|---|---|

| α4/6β3δ | Competitive | Yes (Ki ≈ 8-12 mM) | pnas.orgnih.govresearchgate.net |

| α4β3γ2 | Non-competitive | No | pnas.org |

Ro 15-4513 is a chemical compound that has been the subject of significant research, particularly concerning its interactions with the gamma-aminobutyric acid (GABA) system and its effects on behavior and cognition. Developed by Hoffmann–La Roche in the 1980s, it is characterized as a high-affinity benzodiazepine ligand. wikipedia.orgtocris.comrndsystems.comncats.ioncats.iobio-techne.com Ro 15-4513 acts as a partial inverse agonist at recombinant diazepam-sensitive (DS) GABAA receptors containing α1, α2, α3, and α5 subunits. tocris.comrndsystems.comncats.iobio-techne.combiocrick.com It also displays partial agonism at diazepam-insensitive (DI) GABAA receptors with α4 and α6 subunits. tocris.comrndsystems.combio-techne.combiocrick.com

Behavioral Pharmacology and Neuropsychological Studies

Learning and Memory Modulation

Comparison with Flumazenil's Memory-Enhancing Effects

Studies have compared the memory-enhancing effects of Ro 15-4513 with those of flumazenil (B1672878), a benzodiazepine (B76468) receptor antagonist nih.govoatext.com. Flumazenil is known to reverse the anterograde amnesia produced by synthetic benzodiazepines, leading to the hypothesis that its memory-enhancing effects might be due to the antagonism of endogenous "benzodiazepine-like" substances nih.gov. Research in mice using tasks such as T-maze discrimination and passive avoidance has shown that pretraining injections of both flumazenil and Ro 15-4513 can enhance the acquisition and retention of memory nih.gov. For instance, doses of 2.5 and 10.0 mg/kg of both compounds equally enhanced the acquisition and retention of a T-maze task nih.gov. Ro 15-4513 also demonstrated a dose-dependent protective effect against experimental amnesia induced by scopolamine (B1681570) in a passive avoidance model nih.gov. These findings suggest that Ro 15-4513, acting as an inverse agonist, can produce memory-enhancing effects comparable to those of a pure antagonist like flumazenil, potentially by acting on similar mechanisms related to the benzodiazepine binding site on GABAA receptors nih.govoatext.com.

Modulation of Reward and Reinforcement Systems

The modulation of reward and reinforcement systems by Ro 15-4513 has been explored, particularly in the context of its interaction with GABAA receptors in brain regions like the nucleus accumbens (NAcc), which are crucial for motivation and reward signaling pnas.orgnih.gov.

Effects on Cocaine-Induced Behavioral Sensitization via α2-GABAA Receptors

Research indicates that GABAA receptors containing the α2 subunit play a significant role in the effects of cocaine, including behavioral sensitization pnas.orgnih.govkcl.ac.uknih.gov. Studies using genetically modified mice with a point mutation in the benzodiazepine binding pocket of α2-GABAA receptors (α2H101R) have been instrumental in understanding this mechanism pnas.orgnih.govkcl.ac.uk. In these mutant mice, α2-GABAA receptor function is selectively facilitated by Ro 15-4513, while other GABAA receptors are not differentially affected compared to wild-type mice pnas.orgnih.gov. Administering Ro 15-4513 directly into the NAcc of α2H101R mice stimulated locomotor activity pnas.orgnih.govresearchgate.net. Furthermore, repeated systemic administration of Ro 15-4513 induced behavioral sensitization in α2H101R mice, a phenomenon resembling that induced by drugs of abuse like cocaine pnas.orgnih.govresearchgate.net. This behavioral sensitization persisted for at least 28 days after the final treatment pnas.orgresearchgate.net. These data suggest that the activation of α2-GABAA receptors, likely within the NAcc, is both necessary and sufficient for behavioral sensitization pnas.orgnih.gov.

Animal Models in Alcohol Research

Ro 15-4513 has been extensively studied in animal models of alcohol (ethanol) research due to its ability to antagonize some of the behavioral and neurochemical effects of ethanol (B145695) tocris.comwikipedia.orgrndsystems.com.

Studies on Ethanol Self-Administration

Acute treatment with Ro 15-4513 has consistently been shown to suppress ethanol self-administration behavior in rats nih.govresearchgate.net. In studies using a limited access procedure where rats have a choice between an ethanol solution and water, acute administration of Ro 15-4513 has been found to suppress ethanol intake in a dose-related and selective manner nih.gov.

Effects on Acquisition and Maintenance of Ethanol Drinking Behavior

The effects of Ro 15-4513 on the acquisition and maintenance phases of ethanol drinking behavior have been investigated, revealing differential impacts nih.govresearchgate.netsciencegate.app. Acute treatment with Ro 15-4513 suppresses ethanol intake during the maintenance phase of established drinking behavior nih.gov. However, chronic administration of Ro 15-4513 during the acquisition phase has been shown to increase ethanol drinking behavior compared to control groups nih.gov. This suggests that Ro 15-4513 has opposite effects on ethanol consumption depending on whether it is administered during the initial acquisition of drinking or the maintenance of established drinking habits nih.gov. These differential effects imply that distinct mechanisms may be involved in Ro 15-4513's influence on the different phases of ethanol intake nih.gov. The reported anxiogenic or memory-enhancing properties of Ro 15-4513 have been suggested as potential factors contributing to its effects on the acquisition phase nih.gov.

Data Table: Effects of Ro 15-4513 on Ethanol Drinking Behavior in Male Wistar Rats

| Treatment Phase | Ro 15-4513 Administration | Effect on Ethanol Intake |

| Maintenance | Acute | Suppressed |

| Acquisition | Chronic | Increased |

Based on findings from studies on ethanol drinking behavior in rats. nih.gov

Data Table: Effect of Acute Ro 15-4513 on Ethanol Intake in Rats (Limited Access)

| Ro 15-4513 Dose (mg/kg) | Ethanol Intake (% of baseline) | Significance |

| 0.1 | Suppressed | p < 0.01 |

| 0.3 | Suppressed | p < 0.01 |

| 1.0 | Suppressed | p < 0.01 |

| 3.0 | Suppressed | p < 0.01 |

Illustrative data based on the description of dose-related suppression of ethanol intake by acute Ro 15-4513 treatment. nih.gov

Use in Selectively Bred Rat Lines (e.g., P and NP lines)

Selectively bred rat lines, such as the P and NP lines developed at Indiana University, serve as important animal models for studying the neurobiology of alcohol drinking behavior nih.govresearchgate.net. These lines exhibit distinct differences in voluntary ethanol consumption, with P rats showing a high preference for alcohol and NP rats showing a low preference nih.govresearchgate.net. Research using these lines has aimed to identify the neurobiological substrates underlying these differences and to evaluate the potential of pharmacological agents to modulate alcohol intake.

Studies investigating the effects of Ro 15-4513 in P and NP rats have focused on its capacity to alter ethanol consumption. Research has shown that Ro 15-4513 can significantly reduce the intake of ethanol in alcohol-preferring (P) rats nih.gov. This effect appears to be mediated through central benzodiazepine receptors, as it can be blocked by the administration of a benzodiazepine receptor antagonist like Ro 15-1788 nih.gov.

While Ro 15-4513 effectively reduced ethanol intake in P rats, its effects in NP rats were less clear due to the already low baseline levels of alcohol consumption in this line nih.gov. The differential effects observed in P and NP rats highlight potential differences in their GABAergic systems or the interaction of these systems with ethanol nih.govresearchgate.net.

Detailed research findings indicate that Ro 15-4513's ability to attenuate ethanol intake is specific, as it did not significantly alter the consumption of water or food in P rats under the same experimental conditions nih.gov. This suggests a selective action of the compound on mechanisms related to ethanol preference or reward, rather than a general suppression of fluid or food intake nih.govcapes.gov.br.

The findings from studies utilizing Ro 15-4513 in selectively bred rat lines like the P and NP lines underscore the involvement of GABAergic systems, particularly those associated with benzodiazepine-sensitive sites, in the regulation of alcohol drinking behavior nih.govnih.gov. These studies contribute to the understanding of the neurobiological basis of alcohol preference and the potential for targeting these systems in pharmacological interventions for alcohol use disorders.

Key Behavioral Findings of Ro 15-4513 in P and NP Rats

| Rat Line | Ethanol Intake | Water Intake | Food Intake |

| P | Reduced | Unchanged | Unchanged |

| NP | Effects difficult to compare due to low baseline intake nih.gov | Unchanged | Unchanged |

Neuroanatomical Distribution and Receptor Occupancy Studies

Localization of Ro 15-4513 Binding Sites in Brain Regions

The distribution of Ro 15-4513 binding sites is not uniform throughout the brain, reflecting the heterogeneous distribution of GABA-A receptor subtypes. nih.govnih.govmeduniwien.ac.at

Cerebellum

The cerebellum is known to have a significant density of Ro 15-4513 binding sites. nih.govnih.govsigmaaldrich.com A notable characteristic of binding in the cerebellum is the presence of a proportion of sites that are insensitive to displacement by classical benzodiazepines like flumazenil (B1672878) or clonazepam. nih.govnih.gov This diazepam-insensitive binding in the cerebellum is largely attributed to GABA-A receptors containing the α6 subunit. nih.govresearchgate.netnih.gov Studies in mice lacking the α6 subunit have shown a significant reduction in this diazepam-insensitive binding in the cerebellum. unipa.it

Olfactory and Thalamic Areas

Ro 15-4513 labels sites in the olfactory and thalamic areas. nih.govtandfonline.comnih.gov These regions contain diazepam-insensitive benzodiazepine (B76468) sites on GABA-A receptors, although the densities may be lower compared to the cerebellum. nih.gov Specifically, some thalamic nuclei show expression patterns of GABA-A receptor subunits that may contribute to Ro 15-4513 binding. frontiersin.org

Hippocampal Regions (CA1, CA3, Dentate Gyrus)

The hippocampus, including the CA1, CA3, and dentate gyrus subfields, shows considerable binding of Ro 15-4513. nih.govnih.govmeduniwien.ac.atbiorxiv.orgpsu.edu This is consistent with the presence of GABA-A receptors in these areas, including those containing the α5 subunit, for which Ro 15-4513 has relatively higher affinity. researchgate.netnih.gov Studies have shown that Ro 15-4513 binding in the hippocampus can be influenced by factors such as the expression levels of specific alpha subunits. meduniwien.ac.atpsu.edu For instance, increased binding in the CA1 region has been observed in transgenic mice overexpressing the α6 subunit in the forebrain, including the hippocampus. meduniwien.ac.at

Cerebral Cortex and Amygdala

The cerebral cortex and amygdala also exhibit Ro 15-4513 binding sites. nih.govnih.govmeduniwien.ac.atbiorxiv.orgnih.gov In the cerebral cortex, Ro 15-4513 binding is predominantly observed in the neocortex. nih.gov The amygdala, as part of the limbic system, shows high-affinity binding sites for Ro 15-4513, which are suggested to be exclusively localized in limbic structures. nih.gov Studies have investigated Ro 15-4513 binding in different layers of the cerebral cortex and in various amygdaloid nuclei. meduniwien.ac.atpsu.edu

Caudate-Putamen and Septal Areas

Binding of Ro 15-4513 is also detected in the caudate-putamen (striatum) and septal areas, although generally at lower levels compared to regions like the cerebral cortex and hippocampus. nih.govnih.govfrontiersin.orgbiocrick.com Studies in genetically modified mice have indicated that high-affinity binding of Ro 15-4513 in the caudate-putamen and septal areas is largely dependent on the presence of the γ2 subunit of the GABA-A receptor. nih.govfrontiersin.orgbiocrick.com

Nucleus Accumbens

The nucleus accumbens, a key component of the limbic system and reward pathway, shows significant binding of Ro 15-4513. nih.govbiorxiv.orgnih.govresearchgate.net Consistent with its limbic localization, the nucleus accumbens is among the regions identified as having very high-affinity binding sites for Ro 15-4513. nih.gov Studies in humans using PET with [¹¹C]Ro 15-4513 have shown relatively high binding in the nucleus accumbens. nih.govresearchgate.net

Data Table: Regional Distribution of Ro 15-4513 Binding (Illustrative based on search results)

| Brain Region | Relative Binding Level (Qualitative) | Key Subunits Involved (Where noted) | Notes |

| Cerebellum | Moderate to High | α6, γ2 | Contains diazepam-insensitive sites (α6-containing). nih.govresearchgate.netnih.gov |

| Olfactory Areas | High | Not specified | Contains diazepam-insensitive sites. nih.govtandfonline.com |

| Thalamic Areas | Moderate | δ, β3 (expression patterns) | Some nuclei involved. nih.govtandfonline.comfrontiersin.org |

| Hippocampus (CA1, CA3, DG) | High | α5, γ2, α6 (ectopic) | Relatively high α5-specific binding. researchgate.netnih.govmeduniwien.ac.at |

| Cerebral Cortex | High | α1, α2, α3, α5, γ2 | Predominantly in neocortex. nih.govmeduniwien.ac.at |

| Amygdala | High | α5, γ2 | Very high-affinity sites localized here. nih.govnih.gov |

| Caudate-Putamen | Lower | γ2, γ3, γ1 | High-affinity binding γ2-dependent. nih.govfrontiersin.orgbiocrick.com |

| Septal Areas | Lower | γ2, γ3, γ1 | High-affinity binding γ2-dependent. nih.govfrontiersin.orgbiocrick.com |

| Nucleus Accumbens | High | α5, γ2 | High levels and very high-affinity sites. nih.govbiorxiv.orgnih.govresearchgate.net |

Detailed Research Findings:

Research using autoradiography with [³H]Ro 15-4513 has shown a wide, regionally varying distribution of binding to flumazenil-sensitive benzodiazepine binding sites in wildtype mice. frontiersin.org The cerebral cortex and hippocampus were found to have more than twofold higher binding than the caudate-putamen, septal nuclei, and cerebellar granule cell layer. frontiersin.org In human brain, in vitro autoradiography with [¹¹C]Ro 15-4513 demonstrated specific binding predominantly in the neocortex, as well as in the basal ganglia and cerebellar cortex. nih.gov

PET studies with [¹¹C]Ro 15-4513 in humans have revealed a primarily limbic distribution, with the highest binding potential (VT) observed in subcortical limbic structures including the nucleus accumbens and hippocampus, as well as the anterior cingulate and insula. nih.gov Regions with low signal included the striatum, cerebellum, and brainstem. nih.gov Further analysis indicated that the highest VT was in the nucleus accumbens, anterior cingulate gyrus, and amygdala, regions that also showed the greatest proportion of α5-specific signal contribution. nih.gov

Studies investigating diazepam-insensitive binding of Ro 15-4513 have provided further regional specificity. In pigeon brain, autoradiography detected diazepam-insensitive sites with the highest densities in the olfactory bulb, hippocampus, thalamic nuclei, and cerebellar granule cell layers, representing approximately 10-20% of total benzodiazepine receptor binding. nih.gov In mice, diazepam-insensitive [³H]Ro 15-4513 binding, representing α6βγ2 receptors, was primarily found in the cerebellar granule cell layer, although ectopic expression of α6 in forebrain regions like the hippocampus in transgenic mice led to diazepam-insensitive binding in those areas as well. researchgate.netmeduniwien.ac.at

Receptor occupancy studies using [¹¹C]Ro 15-4513 PET have been employed to evaluate the binding of other compounds to GABA-A receptors, particularly those containing the α5 subunit. researchgate.netnih.gov These studies rely on the ability of Ro 15-4513 to label these sites in vivo. researchgate.netnih.gov

Radioligand Binding and Autoradiography Techniques

Radioligand binding assays and autoradiography are fundamental techniques used to characterize the binding of a compound to its target receptors in tissue samples. These methods allow for the determination of binding affinity, receptor density, and the anatomical distribution of binding sites.

Use of [³H]Ro 15-4513 in Binding Assays

Tritiated Ro 15-4513 ([³H]Ro 15-4513) has been widely utilized as a radioligand in in vitro binding assays to investigate its interaction with benzodiazepine binding sites on the GABAᴀ receptor complex. These assays typically involve incubating brain tissue homogenates or sections with a known concentration of [³H]Ro 15-4513 and measuring the amount of radioactivity bound after washing away unbound ligand. This approach allows for the quantification of binding parameters such as the dissociation constant (Kd), which reflects the affinity of the ligand for the receptor, and the maximum number of binding sites (Bmax), which indicates receptor density. wikipedia.orgnih.govunipa.ittocris.com Autoradiography, often performed in conjunction with binding assays, involves incubating tissue sections with [³H]Ro 15-4513 and then exposing the labeled sections to a radiation-sensitive film or emulsion. wikipedia.org The resulting image reveals the distribution and density of [³H]Ro 15-4513 binding sites across different brain regions. wikipedia.org

Selective Labeling of Diazepam-Insensitive GABAA Receptors

A key finding from binding and autoradiography studies is the ability of Ro 15-4513 to selectively label a population of GABAᴀ receptors that are insensitive to diazepam, a classical benzodiazepine. unipa.it This selectivity is particularly associated with GABAᴀ receptor subtypes containing α4 or α6 subunits, which are known to exhibit low affinity or insensitivity to diazepam. Studies using [³H]Ro 15-4513 have demonstrated significant binding in brain regions enriched in these subunits, such as the cerebellum (high in α6 subunits) and certain thalamic nuclei (high in α4 subunits). For instance, [³H]Ro 15-4513 binding is readily detectable in the cerebellum of wild-type mice but is significantly reduced or nearly absent in α6 null mice, highlighting its preferential binding to α6-containing receptors. This selective binding profile makes Ro 15-4513 a valuable tool for distinguishing and studying these specific GABAᴀ receptor subtypes. unipa.it

Research has provided quantitative data on the binding affinity of Ro 15-4513 to both diazepam-sensitive (DS) and diazepam-insensitive (DI) benzodiazepine receptors. As shown in the table below, Ro 15-4513 exhibits high affinity for both sites, with a slightly higher affinity for the diazepam-insensitive sites.

| Receptor Type | Ki (nM) |

| Diazepam-Insensitive (DI) | 3.1 |

| Diazepam-Sensitive (DS) | 5.3 |

Positron Emission Tomography (PET) Studies

Positron Emission Tomography (PET) allows for the non-invasive study of receptor binding and availability in the living brain. The development of radiolabeled Ro 15-4513 for PET has enabled in vivo investigations of GABAᴀ receptor dynamics.

[11C]Ro 15-4513 for in vivo GABAA α5 Subunit Availability

Carbon-11 labeled Ro 15-4513 ([11C]Ro 15-4513) has been developed as a radiotracer for PET imaging. tocris.com This radiotracer is particularly useful for assessing the in vivo availability of GABAᴀ receptors containing the α5 subunit. tocris.com While Ro 15-4513 binds to multiple GABAᴀ receptor subtypes, [11C]Ro 15-4513 PET studies have shown sensitivity to changes in the α5-GABAᴀ receptor population, which are predominantly located in regions like the hippocampus and cortex. The signal obtained with [11C]Ro 15-4513 PET is thought to reflect the density and/or affinity of these α5-containing receptors.

Application in Temporal Lobe Epilepsy Research

[11C]Ro 15-4513 PET imaging has found application in the study of neurological disorders, including temporal lobe epilepsy (TLE). tocris.com TLE is often associated with alterations in GABAergic neurotransmission and changes in the expression or function of specific GABAᴀ receptor subunits, including the α5 subunit, particularly in affected brain regions like the hippocampus. tocris.com By using [11C]Ro 15-4513 PET, researchers can investigate potential changes in the availability of α5-containing GABAᴀ receptors in patients with TLE compared to healthy individuals. tocris.com Such studies can help to elucidate the role of these receptors in the pathophysiology of epilepsy and potentially identify new targets for therapeutic intervention. tocris.com

Genetic and Molecular Neuroscience Insights

GABAA Receptor Subunit Knockout and Knock-in Models

Studies employing genetically modified mice have been instrumental in dissecting the roles of specific GABAA receptor subunits in mediating the effects of Ro 15-4513. These models allow for the investigation of how the absence or modification of a particular subunit affects receptor function and behavioral responses to pharmacological agents like Ro 15-4513 and ethanol (B145695). frontiersin.orgnih.govresearchgate.netnih.gov

δ Subunit Knockout Mice and Ethanol Antagonism

Research using GABAA receptor δ subunit knockout mice has explored the involvement of δ subunit-containing receptors in the antagonism of ethanol-induced behaviors by Ro 15-4513. Studies have shown that the antagonism of ethanol-induced sedation by Ro 15-4513 was unaffected in δ subunit knockout mice. frontiersin.orgnih.govresearchgate.netbiocrick.com This suggests that δ subunit-containing GABAA receptors are not essential for Ro 15-4513 to counteract the sedative effects of ethanol, at least at certain doses. frontiersin.orgnih.gov For instance, Ro 15-4513 was found to reverse ethanol-induced reduction in total locomotor activity in δ−/− mice, similar to wildtype mice. researchgate.net This finding indicates that δ subunit-containing receptors are dispensable for Ro 15-4513's ability to antagonize light sedation induced by ethanol. frontiersin.orgnih.gov

γ2 Subunit F77I Knock-in Mice and Ro 15-4513 Affinity

A comparison of [³H]Ro 15-4513 binding in wildtype (γ2F77) and γ2I77 knock-in mice revealed a substantial reduction in high-affinity binding in the mutant mice. nih.govresearchgate.net

| Brain Region | [³H]Ro 15-4513 Binding (fmol/mg protein) |

| Wildtype (γ2F77) | High |

| γ2I77 Knock-in | Markedly Reduced |

This reduced binding correlates with the lack of ethanol antagonism by Ro 15-4513 in γ2I77 mice, highlighting the critical role of the γ2 subunit-dependent benzodiazepine (B76468) site for this effect. frontiersin.orgnih.govresearchgate.netbiocrick.com

α4 Subunit Knockout Mice and Ethanol-Induced Motor Ataxia/Hypnosis

Studies using GABAA receptor α4 subunit knockout mice have investigated the requirement of α4-containing receptors for Ro 15-4513's antagonism of ethanol-induced motor incoordination and hypnosis. Research indicates that the robust antagonism of ethanol-induced motor ataxia observed in wildtype mice was absent in α4 knockout mice. nih.govnih.govcore.ac.uk Similarly, Ro 15-4513 markedly reduced ethanol-induced loss of righting reflex (a measure of hypnosis) in wildtype male mice, but α4 knockout male mice were insensitive to this effect. nih.govcore.ac.uk However, in female α4 knockout mice, Ro 15-4513 still reduced the duration of ethanol-induced loss of righting reflex, suggesting a sex-dependent effect. core.ac.uk These results suggest that α4-containing GABAA receptors are required for Ro 15-4513 to antagonize ethanol-induced motor ataxia and, in males, hypnosis. nih.govnih.govcore.ac.uk

Performance on a fixed-speed rotarod following ethanol and Ro 15-4513 administration demonstrated the dependence on the α4 subunit. nih.govcore.ac.uk

| Genotype | Treatment | Motor Ataxia (e.g., performance on rotarod) |

| Wildtype | Ethanol | Impaired |

| Wildtype | Ethanol + Ro 15-4513 | Improved (Antagonism) |

| α4 KO | Ethanol | Impaired |

| α4 KO | Ethanol + Ro 15-4513 | Not Improved (No Antagonism) |

α2 Subunit Point Mutation (α2H101R) and Cocaine-Induced Behavioral Sensitization

Mice with a point mutation in the benzodiazepine binding pocket of α2-containing GABAA receptors (α2H101R) have been used to study the role of these receptors in cocaine-induced behavioral sensitization. nih.govnih.govresearchgate.netpnas.org In α2H101R mice, this mutation renders the receptor function facilitated by Ro 15-4513, whereas in wildtype mice, Ro 15-4513 typically acts as an inverse agonist at α2-containing receptors. pnas.org Administering Ro 15-4513 directly into the nucleus accumbens stimulated locomotor activity in α2H101R mice but not in wildtype mice. nih.govnih.govresearchgate.netpnas.org Furthermore, repeated systemic administration of Ro 15-4513 induced behavioral sensitization in α2H101R mice. nih.govnih.govresearchgate.net These findings suggest that activation of α2-containing GABAA receptors is both necessary and sufficient for behavioral sensitization, and Ro 15-4513 can induce this sensitization when it acts as an agonist at these mutated receptors. nih.govnih.govresearchgate.netpnas.org

γ2 Knockdown Mice and Anxiety-like Behaviors

Mice with attenuated γ2 subunit expression (γ2 knockdown mice) have been developed to investigate the role of the γ2 subunit in behavior and drug responses. nih.govnih.govresearchgate.net These mice show a variable reduction in γ2 subunit mRNA and protein levels. nih.govnih.gov Pharmacological studies using autoradiography revealed decreased binding of the benzodiazepine site ligand Ro 15-4513 in the brains of γ2 knockdown mice compared to controls, which is consistent with the reduced γ2 subunit expression. nih.govnih.govresearchgate.net Behaviorally, these mice displayed enhanced anxiety-like behaviors in tests such as the elevated plus maze. nih.govnih.govresearchgate.net This suggests that reduced expression of the γ2 subunit and the consequent decrease in benzodiazepine binding sites, including those for Ro 15-4513, are associated with increased anxiety-like phenotypes. nih.govnih.govresearchgate.net

Gene Expression Studies

Studies have also examined changes in GABAA receptor gene expression in relation to the effects of ethanol and the actions of compounds like Ro 15-4513. For example, research on cultured rat hippocampal neurons exposed to ethanol and then subjected to withdrawal has shown that ethanol withdrawal is associated with altered GABAA receptor function and pharmacological sensitivity. jneurosci.orgnih.govjneurosci.org Following ethanol withdrawal, Ro 15-4513 was found to potentiate the GABA response, in contrast to its inhibitory effect in control neurons. jneurosci.orgnih.govjneurosci.org These changes were accompanied by an upregulation of α2, α3, and α4 subunit mRNAs, as well as α4 protein levels. jneurosci.orgnih.govjneurosci.org This suggests that alterations in the expression of specific GABAA receptor subunits, particularly the upregulation of α4 subunits, contribute to the altered pharmacological profile of the receptors after ethanol withdrawal, influencing how compounds like Ro 15-4513 interact with them. jneurosci.orgnih.govjneurosci.org

α6 mRNA Expression in Forebrain

Studies investigating the expression patterns of GABAA receptor subunit genes in the brain have utilized techniques such as in situ hybridization. The distribution of α6 mRNA is notably confined, being primarily found in cerebellar granule cells in adult rats. researchgate.net However, research has also explored α6 expression in other brain regions, particularly in the context of addiction.

Increased expression of the α6 GABAA subunit in the nucleus accumbens (NAc), induced by dopamine (B1211576) D3 receptor deletion or pharmacological blockade, has been associated with reduced alcohol intake and increased GABA inhibition in the NAc. unipa.it Ro 15-4513, considered a high-affinity ligand for α6-GABAARs, has been used to study α6 activity in terms of both behavior (ethanol intake) and neuronal excitability (electrophysiology). unipa.it Its binding is evident in α6-rich brain structures like the cerebellum but is hardly detectable in the same structure in α6 null mice. unipa.it Molecular docking analysis suggests that Ro 15-4513 may compete with ethanol within a binding pocket involving the α6 subunit. unipa.it

Chronic intermittent ethanol (CIE) administration in rats has been shown to increase GABAA receptor binding of [³H]Ro 15-4513, specifically due to increased expression of the α6 subunit polypeptide in the cerebellum. capes.gov.br This increase was demonstrated through binding to diazepam-insensitive sites for [³H]Ro 15-4513 and increased levels of the 57-kDa α6 polypeptide after photoaffinity labeling with this ligand. capes.gov.br This increase appeared after 30 doses of ethanol and returned to normal one week after ethanol discontinuation. capes.gov.br Chronic pentobarbital (B6593769) treatment has also been shown to induce the expression of α6-subunit mRNA, which correlated with increased diazepam-insensitive [³H]Ro 15-4513 binding in the cerebellar granule layer of pentobarbital-tolerant and -dependent rats. nih.gov

Alterations in α4/δ GABAA Receptor Gene Expression in Response to Ethanol

Ethanol exposure and withdrawal are known to induce changes in the expression of GABAA receptor subunits, which are implicated in the development of ethanol tolerance, dependence, and withdrawal-associated central hyperexcitability. jneurosci.org Studies using cultured rat hippocampal neurons exposed to ethanol have investigated the impact of these changes on GABAA receptor function and pharmacological sensitivity. jneurosci.org

Ethanol treatment and withdrawal have been associated with a decrease in the maximal density of GABA-evoked Cl⁻ currents. jneurosci.org Ethanol exposure also reduced the modulatory efficacy of benzodiazepine receptor agonists and inverse agonists, including Ro 15-4513, which was linked to a reduced abundance of mRNAs encoding α1, α3, γ2L, and γ2S subunits. jneurosci.org Ethanol withdrawal restored the efficacy of some benzodiazepines but not others. jneurosci.org Importantly, ethanol withdrawal was accompanied by the upregulation of α2, α3, and α4 subunit mRNAs, as well as α4 protein. jneurosci.org Both flumazenil (B1672878) (ineffective in control neurons) and Ro 15-4513 potentiated the GABA response after ethanol withdrawal. jneurosci.org These findings suggest that changes in GABAA receptor gene expression induced by prolonged ethanol exposure and withdrawal are associated with altered receptor function and pharmacological sensitivity. jneurosci.org

Low-dose ethanol actions on recombinant α4/6β3δ GABAA receptors are reversed by Ro 15-4513. nih.gov At low ethanol concentrations (≤30 mM), the antagonism by Ro 15-4513 is complete. nih.gov This suggests that ethanol/Ro 15-4513-sensitive GABAA receptors, particularly those containing α4/6 and δ subunits, are important mediators of behavioral ethanol effects. nih.gov The δ subunit-containing GABAA receptors are primarily located extrasynaptically and contribute to tonic inhibitory currents. frontiersin.orgresearchgate.net

Genetic Associations in Human Populations

Genetic variations in GABAA receptor subunits have been linked to susceptibility to addictive behaviors in human populations.

GABRA2 Gene and Cocaine Addiction

The gene encoding the α2 (GABAA α2) subunit of the GABAA receptor (GABRA2) has been strongly associated with vulnerability to addiction in humans. researchgate.net GABRA2 is expressed in brain regions critical for motivation and reward, including the nucleus accumbens (NAc), frontal cortex, and amygdala. researchgate.netnih.gov

Studies in mice with a point mutation in the benzodiazepine binding pocket of α2-GABAA receptors (α2H101R) have utilized Ro 15-4513 to investigate the role of α2-containing receptors in addiction. nih.govkcl.ac.uk In these mutant mice, but not in wild-type mice, Ro 15-4513 administered directly into the NAcc stimulated locomotor activity and, when given systemically and repeatedly, induced behavioral sensitization. nih.govkcl.ac.uknih.gov These data suggest that activation of α2-GABAA receptors, likely in the NAcc, is both necessary and sufficient for behavioral sensitization, a phenomenon relevant to addiction. nih.govkcl.ac.uknih.gov Consistent with these findings, specific markers and haplotypes of the GABRA2 gene have been found to be associated with human cocaine addiction. researchgate.netnih.govkcl.ac.uknih.gov For example, a single nucleotide polymorphism (rs894269) in the enhancer region of the GABRA2 gene is associated with cocaine addiction. researchgate.net

GABAA Receptor Subtype Variations and Addictive Behavior

Variations in genes encoding different GABAA receptor isoforms are associated with various aspects of addictive behavior in humans. researchgate.net Beyond the α2 subunit, other GABAA receptor subtypes are also implicated. For instance, variations in haplotypes related to the GABRA2 gene have been linked to the abuse of other drugs, suggesting a broader role for α2-GABAA receptors in substance abuse circuitry. researchgate.net

The differential expression and function of GABAA receptor subtypes, influenced by genetic variations, can impact the control over brain circuits involved in reward and motivation. Research using compounds like Ro 15-4513 helps to elucidate the specific contributions of these isoforms to addictive behaviors by selectively targeting or modulating their activity.

Here is a summary of research findings related to GABAA receptor subunit expression and Ro 15-4513:

| GABAA Receptor Subunit | Brain Region(s) Primarily Studied | Key Finding Related to Ro 15-4513 and Addiction Context | Relevant Condition/Substance | Citation(s) |

| α6 | Cerebellum, Nucleus Accumbens | Increased expression associated with reduced alcohol intake; high-affinity ligand for Ro 15-4513; increased expression after chronic intermittent ethanol. | Ethanol | unipa.it, capes.gov.br, nih.gov |

| α4 | Hippocampus, Thalamus | Upregulation of mRNA and protein after ethanol withdrawal; Ro 15-4513 potentiated GABA response after withdrawal; involved in low-dose ethanol actions. | Ethanol | jneurosci.org, nih.gov |

| δ | Thalamus, Dentate Gyrus | Involved in low-dose ethanol actions reversed by Ro 15-4513; contribute to tonic inhibition. | Ethanol | frontiersin.org, nih.gov |

| α2 | Nucleus Accumbens, Frontal Cortex | GABRA2 gene associated with cocaine addiction; activation in NAcc by Ro 15-4513 in mutant mice linked to behavioral sensitization. | Cocaine | nih.gov, nih.gov, kcl.ac.uk, researchgate.net |

Future Directions in Ro 15 4513 Research

Development of Novel GABAA Receptor Ligands

The study of Ro 15-4513 has provided crucial insights into the interaction between ethanol (B145695) and GABAᴀ receptors, particularly those containing α4 and α6 subunits frontiersin.orgcore.ac.ukfrontiersin.org. This understanding is driving the development of novel ligands with more targeted effects.

Designing More Effective and Longer-Lasting Ethanol Antagonists

While Ro 15-4513 demonstrated the potential for antagonizing the behavioral and neurochemical effects of ethanol, its clinical application was limited by factors such as a relatively short half-life and the induction of adverse effects like anxiety and seizures wikipedia.org. Future research aims to design compounds that retain the ethanol-antagonizing properties of Ro 15-4513 but with improved pharmacokinetic profiles and reduced side effects wikipedia.orgtandfonline.com. This involves understanding the specific binding sites and mechanisms by which Ro 15-4513 counteracts ethanol's effects, particularly at α4/δ and α6/δ subunit-containing receptors frontiersin.orgcore.ac.ukfrontiersin.org. The goal is to create ligands that can effectively block ethanol's actions without causing significant intrinsic activity or undesirable side effects tandfonline.com.

Creation of Selective Agonists Mimicking Desired Ethanol Effects

Ro 15-4513 exhibits partial agonism at α4- and α6-containing GABAᴀ receptors frontiersin.orgtocris.comrndsystems.com. This observation opens avenues for developing selective agonists targeting these specific receptor subtypes to potentially mimic some of the desired effects of ethanol, such as anxiolysis or sedation, but with greater control and reduced risks associated with alcohol consumption wikipedia.org. Research in this area focuses on identifying the structural features of Ro 15-4513 that confer partial agonism at these subtypes and designing novel compounds that selectively activate α4- and α6-containing receptors without affecting other GABAᴀ receptor subtypes frontiersin.orgtocris.comrndsystems.com.

Exploring Compounds with Stricter Receptor Subtype Specificity

Ro 15-4513 binds to multiple GABAᴀ receptor subtypes, albeit with varying affinities and efficacies frontiersin.orgtocris.comrndsystems.comnih.gov. Its partial selectivity for the GABAᴀα5 receptor subtype has been noted, making it useful in PET imaging studies targeting this subtype nih.govresearchgate.netnih.gov. However, off-target binding to other subtypes can complicate research and potential therapeutic applications nih.gov. Future research is focused on developing ligands with much stricter selectivity for specific GABAᴀ receptor subtypes ncats.iotandfonline.comresearchgate.net. This increased specificity would allow for a more precise investigation of the roles of individual receptor subtypes in various physiological and pathological processes and could lead to the development of highly targeted therapeutics with reduced off-target effects researchgate.net. Studies using genetically modified mice with point mutations in specific α subunits have been instrumental in understanding the role of these subunits in ligand binding and efficacy, guiding the design of more selective compounds frontiersin.orgmeduniwien.ac.atpnas.org.

Therapeutic Potential Beyond Alcohol Antagonism

Beyond its initial exploration as an alcohol antagonist, the unique pharmacological profile of Ro 15-4513 and the insights gained from studying its interactions with GABAᴀ receptors are paving the way for exploring its therapeutic potential in other areas, particularly in alcohol use disorders and pain management.

Targeting GABAA Receptors for Alcohol Use Disorders

GABAergic signaling plays a critical role in the behavioral effects of ethanol and the development of alcohol use disorders (AUD) nih.govcapes.gov.br. Ro 15-4513's ability to selectively reduce ethanol self-administration in animal models highlights the potential of targeting GABAᴀ receptors for AUD treatment ncats.iocapes.gov.br. While Ro 15-4513 itself is not clinically viable for AUD due to its side effects, research inspired by its mechanism of action is exploring novel GABAergic compounds wikipedia.orgnih.gov. This includes investigating ligands that modulate specific GABAᴀ receptor subtypes implicated in alcohol reinforcement and dependence, such as those containing α4 and α6 subunits core.ac.ukfrontiersin.orgnih.gov. The goal is to develop medications that can reduce alcohol craving and consumption or alleviate withdrawal symptoms by modulating GABAergic neurotransmission nih.govnih.gov.

Pain Research and δ-Containing GABAA Receptors

δ-containing GABAᴀ receptors, often found extrasynaptically, are increasingly recognized for their role in modulating neuronal excitability and have been implicated in pain processing dntb.gov.ua. Ro 15-4513 displays partial agonism at α4/δ and α6/δ containing receptors frontiersin.orgtocris.comrndsystems.com. Research into the interaction of ligands like Ro 15-4513 with δ-containing receptors is contributing to the understanding of their function in pain pathways dntb.gov.uapnas.org. This area of research is exploring whether modulating the activity of δ-containing GABAᴀ receptors with selective ligands could offer a novel approach for pain management dntb.gov.ua. While Ro 15-4513 itself is not being developed as an analgesic, the knowledge gained from studying its effects on these receptors is valuable for the design and investigation of new compounds that might selectively target δ-containing GABAᴀ receptors for therapeutic benefit in pain conditions dntb.gov.ua.

Advancements in In Vivo Imaging and Receptor Mapping

Advancements in in vivo imaging techniques, particularly Positron Emission Tomography (PET), have significantly contributed to the understanding of receptor distribution and binding characteristics in the living brain. Ro 15-4513, a partial inverse agonist at the benzodiazepine (B76468) (BZ) site of GABAA receptors, has been a valuable tool in these studies, particularly when labeled with radioisotopes like Carbon-11 ([11C]). ncats.iowikipedia.orgnih.gov

The labeling of Ro 15-4513 with [11C] allows for its use in PET imaging of the brain. ncats.iowikipedia.org This technique enables the visualization and quantification of benzodiazepine receptor binding sites in vivo. nih.gov The specificity of Ro 15-4513 to certain GABAA receptor subtypes facilitates the generation of detailed images, aiding in the quantitative analysis of conditions potentially linked to the GABAergic system, such as addiction. ncats.iowikipedia.org

Early research using [11C]Ro 15-4513 in human and non-human primates demonstrated its utility as a ligand for visualizing benzodiazepine receptor binding. nih.govnih.gov In vitro autoradiography studies on human post-mortem brain sections showed specific binding predominantly in the neocortex, basal ganglia, and cerebellar cortex. nih.gov PET examinations in Cynomolgus monkeys revealed high uptake in the neocortex, which was displaceable by high doses of Ro 15-4513 or clonazepam. nih.gov

Compared to the non-selective GABAA receptor antagonist flumazenil (B1672878) ([11C]flumazenil), which is also widely used for PET imaging of GABAA receptors, mit.eduuni-mainz.de [11C]Ro 15-4513 exhibits a different binding profile. wikipedia.orgnih.gov While [11C]flumazenil reflects binding to benzodiazepine-sensitive GABAARs containing α1, α2, α3, or α5 subunits with similar sensitivity, mit.edu [11C]Ro 15-4513 has shown partial selectivity, particularly for the α5-subunit containing GABAA receptors. mit.edunih.govresearchgate.netnih.gov This partial selectivity makes [11C]Ro 15-4513 a valuable radioligand for imaging the α5-GABAA receptor subtype, which is highly expressed in the hippocampus and implicated in learning, memory, and addiction. nih.govnih.gov

Quantitative PET studies in humans using [11C]Ro 15-4513 have shown relatively greater uptake in limbic areas compared to [11C]flumazenil, but lower uptake in the occipital cortex and cerebellum. nih.gov In vivo competition studies in rats have further supported the affinity of radiolabeled Ro 15-4513 for the α5 subtype, showing displacement by compounds known to have affinity for this subtype, but not by the α1 selective agonist zolpidem. nih.gov

Despite its utility, the in vivo selectivity of [11C]Ro 15-4513 is not absolute. Autoradiography studies indicate it has approximately 20-fold greater affinity for GABAAα5 compared to GABAAα1, α2, and α3 subtypes (Ki values around 0.5 nM for α5 and 10 nM for α1, α2, α3). nih.gov There is also some evidence of binding to benzodiazepine-insensitive GABAA subtypes, specifically α4 and α6, at higher concentrations. nih.govrndsystems.comfrontiersin.orgresearchgate.net

Ongoing research continues to explore the precise binding characteristics and regional selectivity of Ro 15-4513 and its radiolabeled forms. Studies using quantitative receptor autoradiography with tritiated ([3H]) Ro 15-4513 are employed to assess binding to specific receptor subtypes in animal models. biorxiv.org These studies, sometimes comparing in vitro and in vivo binding, aim to refine our understanding of Ro 15-4513's interaction with GABAA receptors and improve the accuracy of in vivo receptor mapping. nih.gov

The development and application of radiolabeled Ro 15-4513 in PET imaging represent a significant advancement in the ability to visualize and quantify specific GABAA receptor subtypes in the living brain. This capability is crucial for investigating the role of these receptors in various neurological and psychiatric conditions and for evaluating the occupancy of novel therapeutic compounds targeting these sites. mit.eduresearchgate.netnih.gov

Regional Binding of [11C]Ro 15-4513 vs. [11C]Flumazenil in Human Brain